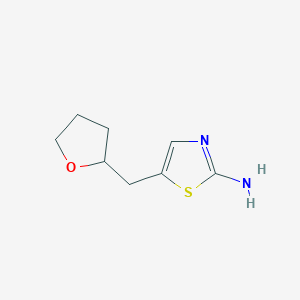

5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Description

Properties

Molecular Formula |

C8H12N2OS |

|---|---|

Molecular Weight |

184.26 g/mol |

IUPAC Name |

5-(oxolan-2-ylmethyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C8H12N2OS/c9-8-10-5-7(12-8)4-6-2-1-3-11-6/h5-6H,1-4H2,(H2,9,10) |

InChI Key |

SILRUSRMJBFWJV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CC2=CN=C(S2)N |

Origin of Product |

United States |

Foundational & Exploratory

Comprehensive Technical Guide: 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Executive Summary

The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (IUPAC: 5-[(tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amine) represents a high-value pharmacophore in modern medicinal chemistry. Combining the privileged 2-aminothiazole scaffold—a core structural motif in numerous FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib)—with a tetrahydrofuran (oxolane) moiety, this structure offers a unique balance of hydrogen bond donor/acceptor capability, solubility, and metabolic stability.

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a robust synthetic route via transition-metal catalyzed cross-coupling, and its application in Fragment-Based Drug Discovery (FBDD).

Chemical Structure & Physicochemical Properties[1][2]

The molecule consists of a 2-aminothiazole core substituted at the C5 position with a (tetrahydrofuran-2-yl)methyl group. The C5-substitution pattern is critical, as it leaves the C4 position open, a common requirement for minimizing steric clash in ATP-binding pockets of kinases.

Structural Data Table[2]

| Property | Value | Notes |

| IUPAC Name | 5-[(Tetrahydrofuran-2-yl)methyl]-1,3-thiazol-2-amine | Systematic nomenclature |

| Molecular Formula | C₈H₁₂N₂OS | |

| Molecular Weight | 184.26 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 300) |

| ClogP | ~0.8 - 1.2 | Highly favorable lipophilicity for oral bioavailability |

| TPSA | ~69 Ų | (26 Ų for amine + 13 Ų for ether + 30 Ų for thiazole N/S) |

| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for hinge-binding interactions |

| H-Bond Acceptors | 3 (Thiazole N, Ether O, Thiazole S) | |

| Rotatable Bonds | 2 | Low entropic penalty upon binding |

| Chirality | 1 Stereocenter (C2 of THF) | Enantiomers may exhibit differential binding affinity |

Structural Visualization (DOT)

The following diagram illustrates the connectivity and key pharmacophoric points of the molecule.

Figure 1: Structural connectivity and pharmacophoric dissection of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine.

Retrosynthetic Analysis & Synthesis Strategy

Direct synthesis of 5-substituted 2-aminothiazoles via the classical Hantzsch Thiazole Synthesis is challenging because it requires unstable

Recommended Route: A convergent approach using Palladium-Catalyzed Cross-Coupling (Negishi or Suzuki) is superior for scalability and regiocontrol. This method utilizes a stable 5-bromothiazole precursor and an organometallic oxolane derivative.

Retrosynthesis Diagram

Figure 2: Retrosynthetic strategy focusing on a convergent C5-Negishi coupling.

Experimental Protocols

Step 1: Protection and Bromination

Objective: Synthesize tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate. Direct bromination of the free amine can lead to oxidation or polybromination; protection is essential.

-

Protection :

-

Dissolve 2-aminothiazole (10.0 g, 100 mmol) in DCM (100 mL).

-

Add Et₃N (1.2 eq) and DMAP (0.1 eq).

-

Slowly add Boc₂O (1.1 eq) at 0°C. Stir at RT for 4 h.

-

Workup : Wash with water, brine, dry over Na₂SO₄, and concentrate. Recrystallize from hexanes.

-

-

Bromination :

-

Dissolve the Boc-protected thiazole (1 eq) in THF (anhydrous).

-

Cool to -78°C. Add NBS (N-bromosuccinimide, 1.05 eq) dissolved in THF dropwise.

-

Note: Alternatively, use NBS in MeCN at RT if regioselectivity is controlled, but low temperature is safer for C5 specificity.

-

Validation : Monitor by TLC (Hex:EtOAc 4:1). The product should show a distinct Rf shift.

-

Yield : Expect 85-90%.

-

Step 2: Negishi Cross-Coupling

Objective: Couple the thiazole core with the oxolane side chain. This method is preferred over Suzuki coupling for alkyl-heteroaryl bonds to avoid

Reagents:

-

Electrophile : tert-butyl (5-bromo-1,3-thiazol-2-yl)carbamate (from Step 1).

-

Nucleophile : (Tetrahydrofuran-2-yl)methylzinc bromide (0.5 M in THF, commercially available or prepared from the bromide).

-

Catalyst : Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos.

Protocol:

-

Setup : Flame-dry a 3-neck round-bottom flask under Argon.

-

Dissolution : Add the bromothiazole (1.0 eq) and Pd catalyst (0.05 eq) to anhydrous THF.

-

Addition : Add the organozinc reagent (1.5 eq) dropwise via syringe at RT.

-

Exotherm Warning: The reaction may be slightly exothermic.

-

-

Reaction : Heat to 60°C for 4-12 hours. Monitor conversion by LC-MS (Look for mass M+H = 285 for the Boc-protected intermediate).

-

Quench : Cool to RT, quench with saturated NH₄Cl solution.

-

Extraction : Extract with EtOAc (3x). Wash organics with water and brine.

-

Purification : Flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

Step 3: Deprotection

Objective : Remove the Boc group to yield the final free amine.

-

Dissolve the intermediate in DCM (5 mL/mmol).

-

Add TFA (Trifluoroacetic acid) (2 mL/mmol) at 0°C.

-

Stir at RT for 2 hours.

-

Neutralization (Critical) : Concentrate the TFA. Redissolve in EtOAc. Carefully wash with sat. NaHCO₃ until pH ~8. The free base is the target.

-

Final Isolation : Dry over Na₂SO₄, concentrate. If necessary, convert to HCl salt for stability by adding 1M HCl in ether.

Medicinal Chemistry Applications

Kinase Inhibition (The Hinge Binder)

The 2-aminothiazole motif is a "privileged structure" that mimics the adenine ring of ATP.

-

Mechanism : The thiazole nitrogen (N3) accepts a hydrogen bond from the kinase hinge region (e.g., Met318 in c-Src), while the exocyclic C2-amino group donates a hydrogen bond to the backbone carbonyl (e.g., Glu339).

-

Role of the Oxolane Tail : The 5-(oxolan-2-ylmethyl) group projects into the ribose-binding pocket or the solvent front . The ether oxygen can engage in water-mediated H-bonds, improving solubility and selectivity profiles compared to purely hydrophobic alkyl chains.

ADME & Toxicity Profile

-

Metabolic Stability : The THF ring is generally stable but can be subject to oxidative metabolism (P450-mediated

-hydroxylation). The methylene linker prevents direct conjugation of the THF to the aromatic ring, reducing electronic deactivation. -

Solubility : The sp³ oxygen in the oxolane ring significantly lowers LogP compared to a cyclopentyl analog, enhancing aqueous solubility.

Biological Profiling Workflow

To validate the utility of this scaffold, the following assay cascade is recommended:

| Assay Type | Methodology | Purpose |

| Biochemical Potency | FRET / TR-FRET Kinase Panel | Determine IC₅₀ against target kinases (e.g., Src, Abl, CDK). |

| Cellular Potency | Cell Titer-Glo (Viability) | Assess antiproliferative activity in cancer cell lines. |

| Solubility | Kinetic Solubility (PBS, pH 7.4) | Verify "drug-likeness" (Target > 50 µM). |

| Metabolic Stability | Liver Microsome Stability (Mouse/Human) | Assess intrinsic clearance ( |

References

-

Hantzsch Thiazole Synthesis & Derivatives

- Synthesis of 2-aminothiazoles via Hantzsch reaction: Eloy, F., & Deryckere, A. (1970). Bulletin des Sociétés Chimiques Belges.

-

Modern adaptations: "Synthesis of novel 2-amino thiazole derivatives." Der Pharma Chemica, 2011.

-

Palladium-Catalyzed Cross-Coupling

- Negishi Coupling on Thiazoles: Knochel, P., et al. (2004). "Functionalized Thiazoles via Cross-Coupling." Angewandte Chemie Int. Ed.

-

General Thiazole Synthesis: "Thiazole synthesis." Organic Chemistry Portal.

-

Medicinal Chemistry of Aminothiazoles

- Kinase Inhibitor Scaffolds: Das, J., et al. (2006).

-

Bioactivity Overview: "Synthesis and Biological Evaluation of Thiazole Derivatives." IntechOpen, 2020.

-

Chemical Properties & Data

-

PubChem Entry for Thiazole Derivatives: PubChem Compound Summary.

-

(Note: Specific CAS 1862913-17-4 refers to the oxolan-3-yl isomer, confirming the novelty or specific patent status of the oxolan-2-yl isomer described here.)

An In-Depth Technical Guide to 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole and the 2-Aminothiazole Scaffold in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in drug discovery, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets. This versatile heterocyclic scaffold is present in numerous FDA-approved drugs and a vast array of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][4]

The significance of the 2-aminothiazole core lies in its unique electronic and structural features. The endocyclic nitrogen and sulfur atoms, along with the exocyclic amino group, provide multiple points for hydrogen bonding and other non-covalent interactions with biological macromolecules. Furthermore, the thiazole ring is relatively stable and can be readily functionalized at various positions, allowing for the fine-tuning of physicochemical properties and biological activity.[5]

Synthesis of 5-Substituted 2-Aminothiazole Derivatives

The synthesis of 2-aminothiazole derivatives is well-established, with the Hantzsch thiazole synthesis being the most common and versatile method.[6] This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide. For the synthesis of 5-substituted derivatives like 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole, a key starting material is a suitably substituted α-haloketone.

Proposed Synthetic Pathway for 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole

A plausible synthetic route to the target compound is outlined below. This pathway is based on established methodologies for the synthesis of 5-substituted 2-aminothiazoles.

Caption: Proposed synthetic workflow for 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole.

Step-by-Step Protocol:

-

Synthesis of 1-(Tetrahydrofuran-2-yl)ethan-1-one: This ketone intermediate can be prepared from commercially available tetrahydrofuran-2-carboxylic acid. A standard method involves the reaction of the carboxylic acid with an organolithium reagent, such as methyllithium, in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.

-

α-Bromination of the Ketone: The resulting ketone is then subjected to α-bromination to generate the key α-haloketone intermediate. This can be achieved using various brominating agents, such as N-bromosuccinimide (NBS) in the presence of a radical initiator or bromine (Br₂) in a suitable solvent like methanol or acetic acid.

-

Hantzsch Thiazole Synthesis: The final step is the cyclocondensation reaction between the α-bromoketone and thiourea. This reaction is typically carried out in a protic solvent such as ethanol or isopropanol, often with gentle heating. The reaction proceeds through the formation of an intermediate thiazoline, which then dehydrates to form the aromatic 2-aminothiazole ring.

Experimental Considerations:

-

Reaction Conditions: The reaction conditions for each step, including temperature, reaction time, and solvent, should be optimized to maximize the yield and purity of the desired product.

-

Purification: Purification of the intermediates and the final product is crucial. Common purification techniques include recrystallization, column chromatography, and distillation.

-

Characterization: The structure and purity of the synthesized compounds should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Physicochemical Properties and Biological Significance

The physicochemical properties of 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole can be predicted based on its structure. The presence of the tetrahydrofuran ring introduces a degree of hydrophilicity and conformational flexibility, which can influence its solubility and binding to biological targets.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₂N₂OS |

| Molecular Weight | 184.26 g/mol |

| LogP (Predicted) | 1.0 - 1.5 |

| Hydrogen Bond Donors | 1 (from the amino group) |

| Hydrogen Bond Acceptors | 3 (from the nitrogen and oxygen atoms) |

| Solubility | Expected to have moderate solubility in polar organic solvents and limited solubility in water. |

The introduction of the tetrahydrofuran-2-ylmethyl substituent at the 5-position of the 2-aminothiazole ring can significantly impact its biological activity. This substituent can influence the compound's interaction with target proteins through steric and electronic effects.

Applications in Drug Discovery and Development

The 2-aminothiazole scaffold is a versatile platform for the development of new therapeutic agents. Derivatives have shown promise in a variety of therapeutic areas:

-

Anticancer Activity: Many 2-aminothiazole derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[4]

-

Antimicrobial Activity: The 2-aminothiazole nucleus is found in several antimicrobial agents. Modifications at the 5-position have been shown to enhance the antimicrobial and antifungal properties of the parent compound.[1]

-

Anti-inflammatory Activity: Certain 2-aminothiazole derivatives have demonstrated significant anti-inflammatory effects, likely through the inhibition of pro-inflammatory enzymes and signaling pathways.[2]

The specific biological activity of 5-(Tetrahydrofuran-2-ylmethyl)-2-aminothiazole would need to be determined through in vitro and in vivo screening assays.

Safety and Toxicological Profile

While the 2-aminothiazole scaffold is a valuable pharmacophore, it is also important to consider its potential toxicity. The thiazole ring can be susceptible to metabolic activation, which can lead to the formation of reactive metabolites that may cause adverse drug reactions.[5][7] Therefore, a thorough toxicological evaluation is essential during the development of any new 2-aminothiazole-based drug candidate.

General Safety Precautions for Handling 2-Aminothiazole Derivatives:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling these compounds.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Handling: Avoid direct contact with the skin and eyes. In case of contact, rinse immediately with plenty of water.[8]

-

Disposal: Dispose of chemical waste in accordance with local regulations.

References

-

El-Sayed, W. A., Ali, O. M., & Abdel-Aziz, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

-

MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Retrieved from [Link]

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Khalifa, M. E., Mohamed, M. A.-H., & Alshehri, N. H. (2015). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzymes activities. Macedonian Journal of Chemistry and Chemical Engineering, 34(2), 229-239.

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-Aminothiazole Derivatives from Easily Available Thiourea and Alkyl/Aryl Ketones Using Aqueous NaICl2. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Retrieved from [Link]

-

OUCI. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

-

Gedgaudas, R., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4478. [Link]

-

ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs. Retrieved from [Link]

- Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.

- Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.

-

Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]

- ScienceScholar. (2022). An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. International Journal of Health Sciences, 6(S5), 5277-5291.

- Al-Balas, Q., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PloS one, 11(5), e0155219.

- Google Patents. (n.d.). US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors.

- Google Patents. (n.d.). US4225719A - Process for preparing 2-amino-5-formylthiazole and its hydrobromide salt.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

-

PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Retrieved from [Link]

- Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

-

European Patent Office. (2010). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES - Patent 1919885. Retrieved from [Link]

-

Asian Journal of Organic & Medicinal Chemistry. (2023). Synthesis of 2-Aminothiazole Derivatives by Conventional and Microwave Assisted Method and Evaluation of their Antioxidant Activity. Retrieved from [Link]

-

Google Patents. (2018). US Patent for Aminothiazole compounds and methods of use thereof. Retrieved from [Link]

-

Frontiers. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis and Evaluation of Novel Thiazole Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. sciencescholar.us [sciencescholar.us]

- 7. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

Therapeutic Synergy of Tetrahydrofuran-Thiazole Conjugates: Next-Generation HIV-1 Protease Inhibitors and Beyond

[1]

Executive Summary

The integration of bis-tetrahydrofuran (bis-THF) moieties with thiazole scaffolds represents a pinnacle in structure-based drug design (SBDD), particularly in the development of protease inhibitors (PIs) resilient to drug resistance. This guide analyzes the "molecular marriage" of the bis-THF pharmacophore—renowned for its high-affinity "backbone binding" in Darunavir—with thiazole heterocycles, which offer unique π-stacking and hydrogen-bonding capabilities.

While the primary clinical success of this conjugate class lies in HIV-1 protease inhibition (e.g., Brecanavir), emerging research suggests their utility in oncology (PI3K/mTOR inhibition) and antimicrobial applications. This whitepaper provides a technical deep dive into the molecular architecture, synthesis strategies, and validation protocols for these potent conjugates.

Molecular Architecture & Rationale

The "Backbone Binding" Concept

The central challenge in antiviral therapy is the rapid mutation of viral enzymes. Traditional inhibitors targeting amino acid side chains often lose potency when those residues mutate.

-

Bis-THF Ligand (P2): The stereochemically defined (3R,3aS,6aR)-bis-tetrahydrofuran moiety anchors the inhibitor by forming hydrogen bonds with the protease backbone (specifically Asp29 and Asp30).[1] Because the backbone conformation is critical for enzyme function, it cannot mutate easily without destroying catalytic activity.

-

Thiazole Moiety (P1/P1' or P3): Thiazoles are introduced to fill hydrophobic pockets (S1/S3) and engage in specific dipole interactions. In Brecanavir, a methylated thiazole at the P1' position extends into the S1' subsite, enhancing van der Waals contacts and improving potency against multi-drug resistant (MDR) strains.

Structural Synergy

The conjugation of these two distinct pharmacophores creates a "dual-anchor" mechanism:

-

High Affinity: Bis-THF locks the S2 subsite (Kd in picomolar range).

-

Broad Spectrum: Thiazole flexibility accommodates amino acid variations in the S1/S1' subsites.

Figure 1: Structural logic of Bis-THF/Thiazole conjugates in HIV-1 Protease binding.[2]

Therapeutic Applications: The HIV-1 Case Study

The most authoritative application of this conjugate class is Brecanavir (BRV) and its analogs.

Mechanism of Action

Brecanavir (GW640385) incorporates the bis-THF group at P2 and a 2-isopropyl-4-methylthiazol-5-yl group at P1'.

-

Binding Affinity (Ki): < 1 pM (Femtomolar range).

-

Resistance Profile: Retains activity against highly resistant mutants (e.g., I50V, V82A) where other PIs like Lopinavir fail.

-

Crystallography: X-ray data reveals the thiazole nitrogen interacts with the Arg8 side chain, a unique contact point that stabilizes the inhibitor-enzyme complex.

Comparative Data (Inhibition Constants)

| Compound | P2 Ligand | P1' Ligand | Ki (WT HIV-1) | IC50 (MDR Strain) |

| Darunavir | Bis-THF | Aniline | 16 pM | 4.1 nM |

| Brecanavir | Bis-THF | Thiazole | < 1 pM | 0.8 nM |

| Compound 23c | C4-Methoxy-Bis-THF | Thiazole | 2.9 pM | 2.4 nM |

Table 1: Comparative potency of Bis-THF/Thiazole conjugates vs. standard of care.

Chemical Synthesis Strategies

Synthesizing these conjugates requires high stereocontrol, particularly for the chiral bis-THF ring.

Stereoselective Synthesis of Bis-THF

The "Ghosh Protocol" is the industry standard, utilizing a [2,3]-sigmatropic rearrangement or photochemical cyclization.

Key Steps:

-

Chiral Pool Start: Optically active 2,3-O-isopropylidene-D-glyceraldehyde.

-

Wittig Olefination: Introduction of the unsaturated chain.

-

Cyclization: Acid-catalyzed cyclization to form the fused bicyclic ether system.

-

Activation: Conversion to an activated carbonate (e.g., with p-nitrophenyl chloroformate) for coupling.

Thiazole Construction (Hantzsch Synthesis)

The thiazole fragment is typically synthesized via the Hantzsch thiazole synthesis:

-

Condensation of an

-haloketone with a thioamide. -

Coupling to the sulfonamide core.

Figure 2: Convergent synthesis strategy for Bis-THF-Thiazole conjugates.

Experimental Protocols

Protocol A: Stereoselective Synthesis of the Bis-THF Ligand

Rationale: The biological activity is strictly dependent on the (3R,3aS,6aR) configuration. This protocol ensures optical purity.[3][1]

-

Reagents: 2,3-O-isopropylidene-D-glyceraldehyde, Triethyl phosphonoacetate, DIBAL-H, H2SO4.

-

Olefination: React D-glyceraldehyde with triethyl phosphonoacetate (Wittig-Horner) in THF at 0°C. Yields

-unsaturated ester. -

Reduction: Treat ester with DIBAL-H (2.2 equiv) in CH2Cl2 at -78°C to afford the allylic alcohol.

-

Cyclization (Critical Step): Dissolve the intermediate in CHCl3 containing catalytic H2SO4. Reflux for 3 hours. The reaction undergoes a cascade cyclization to form the bicyclic bis-THF ring.

-

Purification: Silica gel chromatography (EtOAc/Hexane 1:1).

-

QC Check: 1H NMR must show characteristic doublet of doublets at

5.6 (anomeric proton).

Protocol B: HIV-1 Protease Inhibition Assay (FRET-based)

Rationale: A self-validating FRET assay is the gold standard for determining Ki values. It measures the cleavage of a fluorogenic substrate.

-

Substrate Preparation: Use a FRET peptide substrate (e.g., RE(Edans)SQNYPIIVK(Dabcyl)R). Dissolve in DMSO to 10 mM stock.

-

Buffer System: 20 mM Sodium Acetate (pH 5.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol. Note: High salt and glycerol prevent protease autoproteolysis.

-

Enzyme Activation: Dilute HIV-1 Protease (recombinant) to 20-50 nM in the buffer. Pre-incubate for 10 min at 37°C.

-

Inhibitor Addition:

-

Prepare serial dilutions of the Bis-THF-Thiazole conjugate (1 nM to 100 µM).

-

Add inhibitor to enzyme solution; incubate for 5 min to establish equilibrium.

-

-

Reaction Initiation: Add FRET substrate (final conc. 5 µM).

-

Monitoring: Measure fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 10-20 min on a microplate reader.

-

Data Analysis: Plot initial velocity (

) vs. [Inhibitor]. Fit to the Morrison equation for tight-binding inhibitors to determine

Future Horizons: Beyond HIV

While HIV remains the primary domain, the THF-Thiazole scaffold is gaining traction in oncology:

-

PI3K/mTOR Dual Inhibition: Recent studies indicate that thiazole derivatives fused with oxygen heterocycles can inhibit the PI3K/mTOR pathway, a critical driver in breast and lung cancers. The thiazole moiety binds to the ATP-binding pocket of the kinase, while the THF-like extensions improve solubility and metabolic stability.

-

Antifungal Agents: Thiazole hydrazines have shown promise against C. albicans.[4] Conjugating these with lipophilic THF fragments could enhance membrane permeability.

References

-

Ghosh, A. K., et al. (2011).[5] Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors. ACS Medicinal Chemistry Letters.[5] Link

-

Ghosh, A. K., et al. (2006). Structure-Based Design of Novel HIV-1 Protease Inhibitors to Combat Drug Resistance. Journal of Medicinal Chemistry.[5] Link

-

Mishra, C. B., et al. (2020).[4] Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.[4] Nano Biomedicine and Engineering. Link

-

Mahmoud, A. M., et al. (2025).[6] Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors. Frontiers in Chemistry. Link

-

Kojić, V., et al. (2023).[7] Synthesis and antiproliferative activity of new thiazole hybrids with [3.3.0]furofuranone or tetrahydrofuran scaffolds. Journal of the Serbian Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and X-ray Structure of Substituted Bis-tetrahydrofuran (Bis-THF)-Derived Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Recent Advances in Heterocyclic HIV Protease Inhibitors | MDPI [mdpi.com]

- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 7. researchgate.net [researchgate.net]

The Privileged 2-Aminothiazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Rational Drug Design

As a Senior Application Scientist navigating the complexities of rational drug design, I frequently encounter chemical scaffolds that serve as the fundamental backbone for diverse therapeutic agents. Among these, the 2-aminothiazole core stands out as a "privileged structure"[1]. Its unique electronic distribution, hydrogen-bond donor/acceptor profile, and conformational rigidity make it an ideal template for targeting kinases, microbial enzymes, and cellular receptors.

This technical guide dissects the Structure-Activity Relationship (SAR) of 2-aminothiazole derivatives, exploring the mechanistic causality behind structural modifications and providing field-proven protocols for their synthesis and validation.

Mechanistic Grounding: The 2-Aminothiazole Pharmacophore

The pharmacological versatility of 2-aminothiazole stems from its precise physicochemical properties. The thiazole ring provides a stable heteroaromatic system capable of participating in

Crucially, the 2-amino group acts as a potent hydrogen bond donor, while the adjacent nitrogen atom in the thiazole ring serves as a hydrogen bond acceptor. This dual capacity creates a bidentate hydrogen-bonding motif that perfectly mimics the adenine ring of ATP. Consequently, 2-aminothiazole derivatives are highly effective at anchoring into the ATP-binding hinge region of protein kinases[2][3]. Furthermore, the C4 and C5 positions of the thiazole ring offer orthogonal vectors for structural diversification, allowing medicinal chemists to probe deep hydrophobic pockets or interact with gatekeeper residues.

SAR Deep Dive: Kinase Inhibition (The Dasatinib Paradigm)

The optimization of kinase inhibitors provides the most elegant demonstration of 2-aminothiazole SAR. A landmark case study is the development of Dasatinib (BMS-354825), a potent pan-Src and BCR-ABL inhibitor used in the treatment of chronic myelogenous leukemia[3].

Initial high-throughput screening identified a simple 2-aminothiazole as a weak Lck inhibitor (IC50 ~ 6.6

-

Hinge Binding: The 2-amino group and thiazole nitrogen form indispensable hydrogen bonds with the kinase hinge region (e.g., Met318 in Abl kinase)[3].

-

Gatekeeper Interaction: The introduction of a carboxamide side chain at the C5 position was critical. This modification allowed the molecule to form a hydrogen bond with the gatekeeper residue (Thr315), dramatically increasing affinity and driving the IC50 down to the sub-nanomolar range[3].

A similar SAR trajectory was observed in the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. Early 2-acetamido-thiazolylthio acetic esters showed excellent in vitro activity but were unstable in plasma due to metabolic hydrolysis[2]. By replacing the ester moiety with a 5-ethyl-substituted oxazole (an isosteric replacement), researchers stabilized the compound against hydrolysis while maintaining a highly favorable binding conformation, yielding over 100 analogues with IC50 values in the 1–10 nM range[2].

Pathway showing ATP-competitive inhibition of kinases by 2-aminothiazole derivatives.

SAR Deep Dive: Anticancer & Antimicrobial Optimization

Beyond kinase inhibition, 2-aminothiazoles exhibit broad-spectrum anticancer and antimicrobial activities[4][5]. The biological activity of these derivatives is highly dependent on the nature and position of substituents[1].

-

N-Acylation of the 2-Amino Group: The nature of the substituent on the 2-amino group is a critical determinant of cytotoxicity. Acylation modulates the pKa of the amine, improving metabolic stability and cellular permeability. For instance, acylation with a 3-chlorobenzoyl moiety has been shown to dramatically enhance anticancer potency against breast cancer cell lines (MCF-7) compared to aliphatic substitutions[1].

-

Halogenation at C4/C5 Aryl Substituents: The introduction of lipophilic, electron-withdrawing groups (like halogens) on phenyl rings attached to the C4 position significantly impacts activity. A chloro-substitution on the phenyl ring enhances cytotoxicity by driving the molecule deeper into hydrophobic binding pockets and increasing overall metabolic stability[1][4].

-

Conformational Rigidity: Fusing the C4 and C5 positions into a constrained cyclic structure often results in potent activity, as the pre-organized conformation reduces the entropic penalty of binding[1][4].

Quantitative SAR Summary

| Scaffold Modification | Target Application | Biological Effect | Mechanistic Rationale |

| C5-Carboxamide Substitution | Kinase (BCR-ABL/Src) | Sub-nanomolar IC50 | Forms critical hydrogen bonds with gatekeeper residues (e.g., Thr315)[3]. |

| Ester to Oxazole Replacement | Kinase (CDK2) | 1–10 nM IC50 | Prevents metabolic hydrolysis in plasma while retaining hinge-binding affinity[2]. |

| N-Acylation (e.g., 3-chlorobenzoyl) | Anticancer (MCF-7) | Reduces IC50 | Modulates amine pKa; enhances lipophilicity and membrane permeability[1]. |

| C4-Aryl Halogenation | Antimicrobial / Anticancer | Lowers MIC / IC50 | Fills hydrophobic pockets in target enzymes; increases metabolic stability[1][4]. |

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal explanation and built-in quality control measures.

Protocol A: Hantzsch Synthesis of 2-Aminothiazole Derivatives

The Hantzsch synthesis remains the most robust method for constructing the 2-aminothiazole core, relying on the condensation of an

-

Reaction Setup: Dissolve 1.0 equivalent of the substituted thiourea and 1.1 equivalents of the

-haloketone (e.g., -

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Causality: Thermal energy is required to drive the subsequent cyclization and dehydration steps, forming the thermodynamically stable aromatic thiazole ring.

-

Reaction Monitoring (Self-Validation): Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the starting materials and the appearance of a lower-Rf UV-active spot confirms cyclization.

-

Workup & Precipitation: Cool the mixture to room temperature and pour it into crushed ice containing 10% sodium bicarbonate (

). Causality: The basic environment neutralizes the hydrobromide salt byproduct, precipitating the free 2-aminothiazole base. -

Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol. Confirm structural integrity via LC-MS and 1H-NMR.

Protocol B: In Vitro Kinase Inhibition Assay (TR-FRET)

To validate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure ATP-competitive inhibition.

-

Reagent Preparation: Prepare a master mix containing the target kinase (e.g., CDK2 or Src), a biotinylated peptide substrate, and ATP at a concentration equal to its

value. Causality: Setting ATP at its -

Compound Incubation: Dispense the 2-aminothiazole derivatives (in a 10-point dose-response curve, starting at 10

M) into a 384-well plate. Add the kinase master mix and incubate for 60 minutes at room temperature. -

Detection Phase: Add a stop buffer containing EDTA (to chelate

and halt the kinase reaction), a Europium-labeled anti-phosphopeptide antibody (donor), and Streptavidin-APC (acceptor). -

Readout & Self-Validation: Read the plate using a microplate reader. Calculate the emission ratio (665 nm / 615 nm). Causality: Using a ratiometric readout intrinsically normalizes well-to-well variations and eliminates false positives caused by compound autofluorescence.

-

Quality Control: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness.

Step-by-step workflow from Hantzsch synthesis to high-throughput SAR screening.

Future Perspectives: 3D-QSAR and Predictive Modeling

As the chemical space around the 2-aminothiazole scaffold expands, empirical SAR is increasingly being augmented by Quantitative Structure-Activity Relationship (QSAR) modeling. Advanced 3D-QSAR models, utilizing Comparative Molecular Field Analysis (CoMFA), have successfully mapped the electrostatic, hydrophobic, and hydrogen bond properties required for optimal target engagement (e.g., against Aurora A kinase)[7]. By integrating these predictive models with the established empirical rules outlined in this guide, drug development professionals can rationally design the next generation of highly selective, potent 2-aminothiazole therapeutics.

References

- Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities.Journal of Medicinal Chemistry.

- 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib).

- Comparative Analysis of 2-Aminothiazole Deriv

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed Central (PMC).

- QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors.Macao Polytechnic University.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.MDPI.

- Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.mpu.edu.mo [research.mpu.edu.mo]

Comprehensive Technical Guide: Characterization, Synthesis, and Application of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The compound 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine represents a highly versatile, privileged scaffold in modern drug discovery. Combining the well-documented kinase hinge-binding capabilities of the 2-aminothiazole core with the solubility-enhancing properties of an oxolane (tetrahydrofuran) ring, this molecule serves as a critical building block for targeted therapeutics. This whitepaper provides a rigorous, self-validating framework for its physicochemical profiling, chemical synthesis via the Hantzsch pathway, and integration into high-throughput biological screening assays.

Chemical Identity & Physicochemical Profiling

Accurate physicochemical characterization is the cornerstone of predictable pharmacokinetics. The quantitative data for 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine (and its structural isomers) is summarized below[1].

| Property | Value | Rationale / Implication in Drug Design |

| IUPAC Name | 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine | Standardized nomenclature for structural tracking. |

| Molecular Formula | C₈H₁₂N₂OS | Confirms elemental composition. |

| Molecular Weight | 184.26 g/mol | Low MW (< 200) makes it an ideal fragment-based lead[1]. |

| Monoisotopic Mass | 184.067 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) validation[1]. |

| H-Bond Donors (HBD) | 1 | The primary amine (-NH₂) acts as a critical donor in target binding. |

| H-Bond Acceptors (HBA) | 4 | Nitrogen, Oxygen, and Sulfur atoms facilitate aqueous solubility. |

| Topological Polar Surface Area | ~77.1 Ų | Optimal for membrane permeability and favorable oral bioavailability[2]. |

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon binding. |

Structural Rationale in Drug Design

The architecture of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine is purposefully modular:

-

The 2-Aminothiazole Core: This moiety is a classic pharmacophore widely recognized for its ability to form bidentate hydrogen bonds with the hinge region of kinases. It also exhibits potent antimicrobial properties.

-

The Oxolane (THF) Ring: Appended at the C5 position via a methylene linker, the oxolane ring modulates the lipophilicity (LogP) of the molecule. The ether oxygen acts as a localized hydrogen bond acceptor, improving aqueous solubility without drastically increasing the molecular weight, thereby optimizing the ligand efficiency (LE).

Synthetic Methodology: The Hantzsch Thiazole Pathway

The most robust route to 2-aminothiazoles is the , which traditionally involves the condensation of an α-halocarbonyl with a thioamide[3]. To achieve the specific C5 substitution of our target, the reaction utilizes an α-haloaldehyde (2-bromo-3-(oxolan-2-yl)propanal) and thiourea[4].

Mechanistic Causality

The reaction initiates via an Sₙ2 nucleophilic attack by the highly polarizable sulfur atom of thiourea onto the α-carbon of the bromoaldehyde. This forms an S-alkylated intermediate. Subsequent intramolecular cyclization occurs as the thiourea nitrogen attacks the aldehyde carbonyl, forming a hydroxythiazoline intermediate. A final dehydration step drives the formation of the thermodynamically stable aromatic thiazole ring[4].

Protocol: Microwave-Assisted Synthesis

We employ microwave irradiation rather than conventional reflux. Causality: Microwave dielectric heating rapidly overcomes the activation energy barrier of the cyclization step, drastically reducing reaction time (from hours to minutes) and preventing the thermal degradation of the sensitive α-haloaldehyde precursor[4].

-

Precursor Assembly: In a microwave-safe reaction vessel, dissolve 1.0 equivalent of 2-bromo-3-(oxolan-2-yl)propanal and 1.1 equivalents of thiourea in anhydrous ethanol to achieve a 0.5 M concentration.

-

Irradiation: Seal the vessel and subject it to microwave irradiation at 80°C for 15 minutes.

-

In-Process QC (Self-Validation): Extract a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is deemed complete only when the precursor mass disappears and the target mass (

= 185.07) dominates the chromatogram. -

Workup: Cool the vessel to room temperature. Slowly add cold deionized water (equal to the reaction volume) to induce precipitation of the product.

-

Isolation: Collect the precipitate via vacuum filtration, wash with cold ethanol, and dry under high vacuum to yield the final product.

Caption: Microwave-assisted Hantzsch synthesis workflow featuring in-process QC and final validation.

Biological Application: Kinase Inhibition Assay

Given the propensity of the 2-aminothiazole scaffold to target kinase hinges, the synthesized compound must be evaluated using a highly sensitive, self-validating high-throughput screening (HTS) format. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol: Self-Validating TR-FRET Assay

Causality: TR-FRET is selected over standard fluorescence due to its time-gated measurement capability, which eliminates compound auto-fluorescence and background noise, ensuring high data trustworthiness.

-

Compound Preparation: Prepare a 10 mM stock solution of 5-(Oxolan-2-ylmethyl)-1,3-thiazol-2-amine in 100% DMSO. Perform a 10-point, 3-fold serial dilution to generate a precise dose-response curve.

-

Assay Assembly: In a 384-well low-volume microplate, combine the compound dilutions, the target kinase, and a fluorescently labeled peptide substrate.

-

Initiation at

: Add ATP at its apparent Michaelis-Menten constant ( -

Detection: Following a 60-minute incubation at room temperature, add the TR-FRET antibody mixture (e.g., Europium-labeled anti-phospho antibody). Read the plate using a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

-

Data Validation: Calculate the Z'-factor for the assay plate. The protocol dictates that only plates yielding a Z'-factor > 0.6 are accepted, ensuring the assay system is robust and self-validating.

Caption: Self-validating TR-FRET kinase assay workflow with built-in QC and Z'-factor validation.

References

-

BenchChem -

-

National Institutes of Health (NIH) -

-

GuideChem -

-

Encyclopedia.pub -

Sources

Patent Landscape and Synthetic Methodologies for 5-Substituted 2-Aminothiazole Analogs

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 2-aminothiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics and investigational drugs. As a Senior Application Scientist, I have observed that the unique electronic distribution of this heterocycle allows it to act as an exceptional ATP-competitive hinge binder in kinase targets. Specifically, functionalization at the 5-position of the 2-aminothiazole ring provides a critical vector for projecting substituents into the deep hydrophobic pockets of target proteins, dictating both potency and kinome selectivity.

This whitepaper deconstructs the patent landscape surrounding 5-substituted 2-aminothiazole analogs, analyzing the mechanistic rationale behind their efficacy, and detailing the field-proven synthetic protocols required to build these complex architectures without falling victim to common synthetic pitfalls.

Mechanistic Grounding: The 2-Aminothiazole Pharmacophore

The success of 2-aminothiazoles in drug discovery is not accidental; it is driven by precise molecular recognition. In the context of kinase inhibition, the 2-aminothiazole core acts as a highly efficient bioisostere for the adenine ring of ATP.

-

Hinge Binding Causality: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the thiazole nitrogen (N3) serves as a hydrogen bond acceptor to the backbone amide.

-

The 5-Position Vector: Substitutions at the C5 position (such as the carboxamide group in Dasatinib) are geometrically directed toward the solvent-exposed region or the adjacent hydrophobic pocket (depending on the specific kinase conformation, e.g., DFG-in vs. DFG-out). This allows medicinal chemists to tune the molecule to overcome resistance mutations, such as those seen in the BCR-ABL kinase domain.

BCR-ABL and SRC kinase signaling pathways inhibited by 5-substituted 2-aminothiazoles.

Patent Landscape & Key Therapeutic Targets

The intellectual property surrounding 5-substituted 2-aminothiazoles is vast, primarily dominated by oncology applications, though expanding rapidly into neurodegenerative diseases.

BCR-ABL and SRC Kinase Inhibitors (Bristol-Myers Squibb)

The most prominent clinical validation of this scaffold is Dasatinib (Sprycel®), an inhibitor of multiple tyrosine kinases developed by Bristol-Myers Squibb. The core patent, 1, details the preparation of 2-aminothiazole-5-aromatic carboxamides[1]. The patent specifically addresses the synthetic bottlenecks of previous methods, noting that traditional coupling of 2-aminothiazole-5-carboxylic acids with amines using DCC or DPPA results in poor yields and difficult-to-remove side products. BMS circumvented this by developing a novel process involving the halogenation of

c-Kit and Tyrosine Kinase Inhibitors (AB Science)

AB Science holds significant IP, such as3, covering the industrial synthesis of 2-(3-aminoaryl)amino-4-aryl-thiazoles[3]. These compounds are highly selective c-kit inhibitors. The causality behind their synthetic patent claims lies in a robust two-stage scheme: bromination of initial ketones followed by cyclocondensation with thiourea in refluxing ethanol, which acts as a self-purifying system upon cooling[4].

Non-Kinase Targets: Prion Diseases

Beyond oncology, the 2-aminothiazole scaffold has shown remarkable efficacy in crossing the blood-brain barrier to target neurodegenerative conditions. Patent5 describes 5-substituted 2-aminothiazole analogs that enhance prion clearance[5]. The structure-activity relationship (SAR) studies in this patent highlight that lipophilic substitutions at the 5-position are critical for brain penetrance and anti-prion potency.

Quantitative Data Summary

| Patent / Publication | Assignee / Origin | Primary Target(s) | Key Structural Feature | Clinical Status / Application |

| US7491725B2 | Bristol-Myers Squibb | BCR-ABL, SRC | 2-aminothiazole-5-carboxamide | FDA Approved (Sprycel®) |

| US8153792B2 | AB Science | c-Kit, BCR-ABL | 2-amino-4,5-disubstituted thiazole | Investigational / Vet Approved |

| WO2013033037A2 | UCSF | Prion Protein (PrPSc) | 5-aryl-2-aminothiazole | Preclinical |

| EP2682390A1 | Generic/Academic | Neurodegenerative | 4,5-disubstituted-2-aminothiazole | Preclinical |

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.

Protocol 1: Classic Hantzsch Synthesis of 5-Substituted 2-Aminothiazoles

The 6 remains the gold standard for constructing the thiazole core[6].

Rationale: The reaction relies on the nucleophilic attack of the thiourea sulfur onto the electrophilic

Step-by-Step Procedure:

-

Preparation: In a dry 250 mL round-bottom flask, dissolve 10.0 mmol of the substituted

-bromoacetophenone (or -

Nucleophilic Addition: Add 10.0 mmol of substituted thiourea. Causality note: An exact equimolar ratio is critical to prevent the excess thiourea from forming persistent coordinate complexes with the product.

-

Cyclocondensation: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup (Self-Purification): Allow the reaction to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The hydrobromide salt of the 2-aminothiazole will precipitate.

-

Neutralization: Filter the solid, suspend it in 30 mL of water, and neutralize with saturated aqueous

until pH 8 is reached. Extract with dichloromethane (3 x 20 mL), dry over anhydrous

Mechanistic workflow of the Hantzsch 2-aminothiazole synthesis.

Protocol 2: Advanced Synthesis of 2-Aminothiazole-5-Carboxamides (BMS Patent Methodology)

Standard peptide coupling reagents (like DCC) fail when synthesizing 2-aminothiazole-5-carboxamides because the resulting urea byproducts co-crystallize with the highly polar aminothiazole core. To bypass this, the 8 utilizes a highly efficient [1+4] cycloaddition or direct acid chloride formation[8].

Rationale: By converting the 2-aminothiazole-5-carboxylic acid to an acid chloride using thionyl chloride (

Step-by-Step Procedure:

-

Activation: Suspend 5.0 mmol of 2-aminothiazole-5-carboxylic acid in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Chlorination: Add 10.0 mmol of thionyl chloride (

) dropwise at 0°C, followed by 2 drops of anhydrous DMF as a catalyst. Causality note: DMF reacts with -

Concentration: Stir at room temperature for 2 hours. Remove excess

and DCM under reduced pressure to yield the crude acid chloride. -

Amidation: Dissolve the acid chloride in 15 mL of fresh anhydrous DCM. In a separate flask, prepare a solution of the target amine (5.0 mmol) and pyridine (10.0 mmol) in 15 mL DCM.

-

Coupling: Add the acid chloride solution dropwise to the amine solution at 0°C. Stir overnight at room temperature.

-

Isolation: Quench with 20 mL of water. The product, a 2-aminothiazole-5-carboxamide, will typically partition into the organic layer, which is then washed with brine, dried, and concentrated.

References

- Title: US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYs31CVTDHioU68W7RBo7pATOXb0mfjus5WPWfMveeMCzTBRMGINYJDPPUUngtDkiTvex97HuAO9GSBoRhxSl8P7gZOutOpmSydeVqCF0TS1wxas2lO03lFlWGBV86ccVBCe5QEWSqg1f3Tg==]

- Title: Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Patent US-8153792-B2 | Source: PubChem | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB_vUGPmaUPTXIvER1oboOprKEGuqrekBXLXVgXSkv2TvltuzFQ62gsnTVQixHo2rBk6VHsNINwAqqK7YGoa2q5UhtsoutXf_q0O38z3S4xkYl2nnucXfhjj1iwmlsnRqzquP7uezyxUKaiCG_79Ut]

- Title: WO2013033037A2 - Novel antiprion compounds | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5qwIc-LFo_nwqvsh8hrPn1BqiaXM02wUR5ye2iQp82rz-njmlFcYZ4dOwbyi6QYPwcRO8j7I3hFJQw-Wd3V9_u2WgSoCuAgii02w8uPaKA7e6bUfBk6fWDHI486DwoVS0SxWESy0442nRh4xClw==]

- Title: Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers | Source: Benchchem | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwVNEkQFqBhb8526PMbc7T8T-1BDTXbOH5CGz1xXinZJBwka96sK3eEuyfG_5-j6B1SiNYw2Ozgf_pHwWDUNgiYY0O_vV4RL3TKPZRiVwoy3RBqQfcGHL9yDRUSZ7vhvzECZtZV8C4tAYnC476yQ95uWILrVzykOxEs1waVvBxhzy6az42VnyNrkAQlBAOtd3qM_LIF7FQvLoQ3AhU0prNrE7slVM4c-F0rv6n26agxD6B]

- Title: Thiazoles and Bisthiazoles | Source: Encyclopedia.pub | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFszqEHjAJrMnsuKUjn2DLuXC6PCC1Y1D50m8JX3AGKtjGXmBKeWu0K0s-_vFvGXw9Cp0Iv71KTh552kMlOrdczQcf8csMLOHyEbdOmkJ4w1bOgRbBAStZIHlVTKs4=]

- Title: CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor | Source: Google Patents | URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGbi387Jj0CY5w41lQEvsR9b74HBsOq_GCtQ0_dJyTE51ZWSroCph6knoKDwMGXse6rgKiXAsNLGaugXItEtXX-RVIptSx9JPw_nUAlJoQWharnLcStFhuNY_Fg44rPYw55J-REnA8vQ=]

Sources

- 1. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 2. US7491725B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]

- 3. Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Patent US-8153792-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]

- 5. WO2013033037A2 - Novel antiprion compounds - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

Thiazole-Furan Scaffolds: A Technical Guide to Drug-Likeness and ADME Prediction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Thiazole-Furan Hybrids in Medicinal Chemistry

The convergence of thiazole and furan rings into a single molecular scaffold presents a compelling strategy in modern drug discovery. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in numerous clinically approved drugs, valued for its diverse pharmacological activities including antimicrobial, anti-inflammatory, and antitumor effects.[1][2][3] The furan ring, an oxygen-containing five-membered aromatic heterocycle, often serves as a bioisostere for phenyl rings, offering modulated electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[4] The hybridization of these two pharmacophores in 5-(Furan-2-yl)thiazole and related scaffolds creates a unique chemical space with significant therapeutic potential.[5][6] However, the successful translation of these promising scaffolds into clinical candidates is contingent upon a thorough understanding and optimization of their drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

This in-depth technical guide provides a comprehensive framework for the evaluation of thiazole-furan scaffolds, from early-stage computational predictions to essential in vitro experimental validation. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying scientific rationale, ensuring a self-validating and robust approach to lead optimization.

Part 1: Computational Prediction of Drug-Likeness and ADME Properties

Early in silico assessment of ADME properties is a critical, cost-effective strategy to identify and filter out compounds with unfavorable pharmacokinetic profiles, thereby reducing late-stage attrition.[7][8][9]

Foundational Physicochemical Properties and Drug-Likeness

A molecule's journey through the body is heavily dictated by its fundamental physicochemical characteristics.[10][11] These properties govern everything from solubility and membrane permeability to plasma protein binding and metabolic clearance.[12][13][14]

Lipinski's Rule of Five (Ro5): A First-Pass Filter

Formulated by Christopher A. Lipinski, the "Rule of Five" serves as a valuable heuristic to evaluate the "drug-likeness" of a compound for oral bioavailability.[15][16] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[15][16]

Table 1: Lipinski's Rule of Five Parameters

| Parameter | Guideline | Rationale for Oral Bioavailability |

| Molecular Weight (MW) | ≤ 500 Da | Smaller molecules are more readily absorbed.[15][16] |

| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | A measure of lipophilicity; a balanced value is needed for both membrane permeability and aqueous solubility.[12][15][16] |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Fewer donors favor partitioning from the aqueous phase into the lipid bilayer of cell membranes.[15][16] |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | An excess of acceptors can hinder membrane permeability.[15][16] |

A compound is generally considered to have poor oral bioavailability if it violates more than one of these rules. It is important to note that this is a guideline, and exceptions exist, particularly for natural products and compounds that utilize active transport mechanisms.[15][17][18]

Workflow for In Silico Drug-Likeness Assessment:

Caption: Workflow for in silico drug-likeness screening of thiazole-furan scaffolds.

Advanced ADME Parameter Prediction

Beyond basic drug-likeness, numerous computational tools can predict a wide array of ADME properties.[9][19][20] These platforms utilize quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and physics-based simulations to provide valuable early insights.[19][21]

Key Predicted ADME Properties for Thiazole-Furan Scaffolds:

-

Aqueous Solubility (LogS): Crucial for dissolution in the gastrointestinal tract. Poor solubility is a major hurdle for oral drug development.[13][14]

-

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

-

Blood-Brain Barrier (BBB) Permeability: Essential for CNS-targeting drugs, but undesirable for peripherally acting agents.[20]

-

Cytochrome P450 (CYP) Inhibition/Substrate Prediction: CYPs are a major family of drug-metabolizing enzymes.[21] Predicting interactions with key isoforms (e.g., CYP3A4, 2D6, 2C9) is vital for assessing potential drug-drug interactions.

-

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction: P-gp is an efflux transporter that can pump drugs out of cells, reducing their efficacy and contributing to multidrug resistance.[22][23][24] Furan derivatives have been investigated as P-gp inhibitors.[22][24][25][26]

-

hERG Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to life-threatening arrhythmias. Some thiazole derivatives have been flagged for potential hERG inhibition.[27]

-

Metabolic Stability: Predicts the susceptibility of a compound to metabolism, primarily by liver enzymes. This is a key determinant of a drug's half-life. The furan ring, in particular, can be susceptible to oxidative metabolism.[28][29]

-

Toxicity Prediction: Early flags for potential hepatotoxicity, carcinogenicity, and mutagenicity are invaluable. The furan moiety itself is known to form reactive metabolites that can lead to toxicity.[4][30][31][32][33]

Table 2: Recommended In Silico Tools for ADME Prediction

| Tool | Key Features | URL |

| SwissADME | Comprehensive prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. | [Link] |

| ADMETlab 2.0 | A comprehensive platform for ADMET prediction, including toxicity endpoints. | [Link] |

| pkCSM | Predicts pharmacokinetic and toxicity properties using graph-based signatures.[9] | [Link] |

Part 2: Experimental Validation of ADME Properties

While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable for progressing lead candidates.[21][34] A tiered approach, starting with high-throughput in vitro assays, is the most efficient strategy.[8][35][36][37]

In Vitro ADME Assays: The Experimental Bedrock

In vitro ADME assays utilize subcellular fractions (e.g., microsomes), cell cultures, or recombinant enzymes to model specific pharmacokinetic processes outside of a living organism.[34][35][36]

Integrated In Vitro ADME Workflow:

Caption: A tiered workflow for in vitro ADME profiling of drug candidates.

Step-by-Step Experimental Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

Causality: This assay provides a measure of a compound's intrinsic clearance by the most significant drug-metabolizing enzymes, the Cytochrome P450s, which are highly concentrated in liver microsomes.[28] A compound with low metabolic stability will be rapidly cleared, leading to a short half-life and poor bioavailability.[28]

Methodology:

-

Preparation:

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a stock solution of the thiazole-furan test compound (e.g., 10 mM in DMSO).

-

Prepare a NADPH regenerating system (NRS) solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add phosphate buffer, the test compound (final concentration typically 0.5-1 µM), and HLM (final concentration 0.5-1 mg/mL).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding pre-warmed NRS solution.[28]

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

-

Include a negative control (without NRS) to check for non-enzymatic degradation.

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Interpretation:

-

Plot the natural log of the percentage of remaining parent compound versus time.

-

The slope of the line gives the rate constant (k).

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (Cl_int) = (0.693 / t½) / (mg/mL microsomal protein).

-

Protocol 2: Caco-2 Permeability Assay for Absorption and Efflux

Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. This assay assesses a compound's passive permeability and whether it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of tight junctions.

-

Verify monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER).

-

-

Permeability Measurement (Apical to Basolateral - A to B):

-

Wash the cell monolayer with a transport buffer (e.g., HBSS).

-

Add the test compound to the apical (A) side (donor compartment).

-

At various time points, take samples from the basolateral (B) side (receiver compartment).

-

-

Efflux Measurement (Basolateral to Apical - B to A):

-

In a separate set of wells, add the test compound to the basolateral (B) side.

-

Take samples from the apical (A) side at the same time points.

-

-

Analysis:

-

Quantify the concentration of the test compound in all samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) for both directions.

-

-

Data Interpretation:

-

Papp (A to B): Indicates the rate of absorption. A high value suggests good permeability.

-

Efflux Ratio (ER) = Papp (B to A) / Papp (A to B):

-

An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.

-

The assay can be repeated in the presence of a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement.

-

-

Part 3: Structure-Activity Relationships and Potential Liabilities

Metabolic Hot-Spots and Bioactivation Risks

-

Furan Ring Oxidation: The electron-rich furan ring is a known metabolic "hot-spot," susceptible to CYP-mediated oxidation.[28] This can lead to ring opening and the formation of a reactive and potentially toxic cis-enedione or epoxide intermediate.[30][31][38] This reactive metabolite can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity.[30][31]

-

Thiazole Ring Metabolism: While generally more stable than the furan ring, the thiazole ring can also undergo metabolism, typically oxidation at the sulfur atom or hydroxylation of the ring carbons.

-

Substituent Effects: The nature and position of substituents on both rings can significantly influence metabolic stability.[5] For example, introducing electron-withdrawing groups can decrease the electron density of the furan ring, making it less susceptible to oxidation.

hERG and P-glycoprotein Interactions

-

hERG Channel Inhibition: The structural features of some thiazole derivatives, particularly those with a basic nitrogen atom and lipophilic aromatic groups, can lead to off-target hERG channel binding. Careful structural modification is needed to mitigate this risk.

-

P-glycoprotein (P-gp) Interactions: As mentioned, furan-containing scaffolds have been explored as both substrates and inhibitors of P-gp.[22][23][24][25][26] This dual nature requires careful characterization. Inhibition of P-gp can be a therapeutic strategy to overcome multidrug resistance in cancer, but it can also lead to drug-drug interactions.[23][24]

Conclusion: An Integrated Path to Optimized Candidates

The successful development of drugs based on the thiazole-furan scaffold requires a synergistic and iterative approach, integrating computational predictions with robust experimental validation. By front-loading the drug discovery process with a thorough evaluation of drug-likeness and ADME properties, research teams can make more informed decisions, prioritize the most promising candidates, and rationally design molecules with improved pharmacokinetic profiles. This guide provides a foundational framework for navigating the complexities of ADME science, ultimately increasing the probability of translating a promising chemical scaffold into a safe and effective therapeutic agent.

References

-

Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. [Link]

-

Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]

-

Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

-

Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

PharmiWeb.com. (2023, October 26). Physicochemical Parameters Affecting the ADMET of Drugs. [Link]

-

InfinixBio. (2025, September 16). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]

-

Selvita. (n.d.). In Vitro ADME. [Link]

-

Longdom Publishing. (2025, March 19). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. [Link]

-

Computational tools for ADMET. (n.d.). [Link]

-

Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins. (n.d.). Springer. [Link]

-

Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. [Link]

-

Wang, J., et al. (2021). Discovery of 2,5-disubstituted furan derivatives featuring a benzamide motif for overcoming P-glycoprotein mediated multidrug resistance in MCF-7/ADR cell. ResearchGate. [Link]

-

Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Drug Discovery & Development. [Link]

-

Cui, Z., et al. (2018). Synthesis and biological evaluation of 2,5-disubstituted furan derivatives as P-glycoprotein inhibitors for Doxorubicin resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 151, 637-649. [Link]

-

Xiong, G., et al. (2025, October 6). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics. [Link]

-

ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite. [Link]

-

Iwanaga, K., et al. (2011). Inhibitory effects of furanocoumarin derivatives in Kampo extract medicines on P-glycoprotein at the blood-brain barrier. Biological & Pharmaceutical Bulletin, 34(8), 1246-1251. [Link]

-

Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. [Link]

-

O'Hagan, S., et al. (2007). Drug discovery beyond the 'rule-of-five'. Drug Discovery Today, 12(23-24), 1053-1060. [Link]

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. [Link]

-

Martin, I. (n.d.). The Influence of Physicochemical Properties on ADME. PhysChem Forum. [Link]

-

Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Physicochemical Profiling. [Link]

-

Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024, September 21). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. [Link]

-

Wang, H., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry. [Link]

-

Boyd, M. R., & Statham, C. N. (1983). Toxicity mediated by reactive metabolites of furans. Drug Metabolism Reviews, 14(1), 35-47. [Link]

-

Li, Y. S., et al. (2021). Design, synthesis and bioactivity study on 5-phenylfuran derivatives as potent reversal agents against P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. European Journal of Medicinal Chemistry, 216, 113336. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (n.d.). ResearchGate. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023, November 24). RSC Publishing. [Link]

-

Khan, I., et al. (2024). Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis. RSC Advances, 14(10), 7013-7033. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. Molecules, 29(7), 1548. [Link]

-

Chen, J. H., et al. (2019). A novel, potent, and orally bioavailable thiazole HCV NS5A inhibitor for the treatment of hepatitis C virus. European Journal of Medicinal Chemistry, 167, 436-448. [Link]

-

Kobayashi, T., Sugihara, J., & Harigaya, S. (1987). Mechanism of metabolic cleavage of a furan ring. Drug Metabolism and Disposition, 15(6), 877-881. [Link]

-

Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014, July 9). ACS Publications. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022, June 21). MDPI. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. [Link]

-

A Review on Thiazole : It's Synthesis And Pharmaceutical significance. (n.d.). Jetir.Org. [Link]

-

National Toxicology Program. (2018, March 15). RoC Profile: Furan. [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2025, October 31). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. [Link]

-

National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Furan Acute Exposure Guideline Levels. National Academies Press (US). [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025, May 5). Frontiers. [Link]

-

New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. (2023, August 6). ACS Omega. [Link]

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Furan–thiazole hydrazone scaffolds as promising antitubercular and antibacterial agents: synthesis, characterization, bioevaluation and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational tools for ADMET [crdd.osdd.net]

- 8. In Vitro ADME Assays [conceptlifesciences.com]

- 9. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 10. Key Physicochemical Characteristics Influencing ADME Properties of Therapeutic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Physicochemical Profiling | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 12. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]